2-Methoxy-9(10H)-acridone
Overview
Description
2-Methoxy-9(10H)-acridone is an organic compound belonging to the acridone family. Acridones are known for their diverse biological activities and applications in medicinal chemistry. This compound has a methoxy group at the 2-position and a carbonyl group at the 9-position, making it a unique structure with potential pharmacological properties.
Mechanism of Action
Target of Action
The primary targets of 2-Methoxy-9(10H)-acridone are epidermal growth factor receptor (EGFR), ESR1, and SRC . These targets play a crucial role in various cellular processes, including cell proliferation and migration .
Mode of Action
This compound interacts with its targets, leading to a series of changes in the cell. Molecular docking studies have shown that this compound has a good affinity with its core target genes (EGFR, SRC, and ESR1) . This interaction can influence the function of these proteins, thereby affecting the cellular processes they regulate.
Biochemical Pathways
The compound affects several biochemical pathways, including the endocrine resistance, EGFR tyrosine kinase inhibitor resistance, and ErbB signaling pathways . These pathways are involved in various biological processes and their alteration can lead to changes in cell behavior.
Pharmacokinetics
The compound’s bioavailability is likely influenced by its molecular properties
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and migration . This is particularly relevant in the context of cancer treatment, where the compound could potentially slow down tumor growth and prevent metastasis .
Biochemical Analysis
Biochemical Properties
Phenylnaphthalenes are compounds containing a phenylnaphthalene skeleton, which consists of a naphthalene bound to a phenyl group .
Cellular Effects
Preliminary studies suggest that it may have potential inhibitory effects on cell proliferation and migration
Molecular Mechanism
Molecular docking studies have revealed that the compound has good affinity with the core target genes EGFR, SRC, and ESR1 . These interactions could potentially lead to changes in gene expression and enzyme activation or inhibition.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-9(10H)-acridone typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-methoxyaniline with a suitable aldehyde or ketone, followed by cyclization in the presence of an acid catalyst. The reaction conditions often include heating and the use of solvents like ethanol or acetic acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-9(10H)-acridone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic reagents like sodium methoxide or Grignard reagents.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroxylated acridone derivatives.
Substitution: Various substituted acridone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential antitumor and antimicrobial activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Comparison with Similar Compounds
2-Methoxy-9-substituted acridine: Similar structure but with different substituents at the 9-position.
6-Chloro-2-methoxy-9-substituted acridine: Contains a chlorine atom at the 6-position, altering its chemical properties.
Uniqueness: 2-Methoxy-9(10H)-acridone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 2-position and carbonyl group at the 9-position make it a versatile compound for various applications.
Properties
IUPAC Name |
2-methoxy-10H-acridin-9-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c1-17-9-6-7-13-11(8-9)14(16)10-4-2-3-5-12(10)15-13/h2-8H,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEGMPAQEVYHHHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90328149 | |
Record name | 2-Methoxy-9(10H)-acridone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90328149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49742-72-5 | |
Record name | NSC118617 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118617 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC1236 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1236 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methoxy-9(10H)-acridone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90328149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methoxy-9(10H)-acridone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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